molecular formula C10H9BrF2O3 B2415266 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one CAS No. 149169-71-1

2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Cat. No.: B2415266
CAS No.: 149169-71-1
M. Wt: 295.08
InChI Key: WIDVLGSAZFBORY-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H9BrF2O3 It is a brominated ethanone derivative, characterized by the presence of difluoromethoxy and methoxy groups on the phenyl ring

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Like many other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Preparation Methods

The synthesis of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the selective bromination of 4-(difluoromethoxy)-3-methoxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-15-9-4-6(7(14)5-11)2-3-8(9)16-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVLGSAZFBORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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